molecular formula C15H15ClN2O3 B2681981 Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate CAS No. 1445764-48-6

Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate

Cat. No. B2681981
CAS RN: 1445764-48-6
M. Wt: 306.75
InChI Key: SVMHHGPGBICAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate was transformed into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .

Scientific Research Applications

1. Synthesis and Chemical Transformation

  • Methyl 2-amino-2-(2-chlorophenyl)acetate is used in the synthesis of Clopidogrel bisulfate, a critical intermediate. This synthesis method offers advantages like high yield and good quality, which is suitable for industrial applications (Hu Jia-peng, 2012).
  • Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are versatile synthons for preparing various heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Lucija Pizzioli et al., 1998).

2. Photopolymerization

  • A derivative of methyl 2-aminoacetate containing a chromophore group is used as a photoiniferter in nitroxide-mediated photopolymerization. This compound undergoes decomposition under UV irradiation, generating alkyl and nitroxide radicals (Y. Guillaneuf et al., 2010).

3. Optimization of Synthesis Processes

  • Optimized synthesis methods for compounds like Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride have been developed, providing high yields and specific reaction conditions suitable for industrial production (Wang Guo-hua, 2008).

4. Derivatization for GC Analysis

  • Methyl esters of chlorophenoxy acids have been prepared using trimethylsilyldiazomethane for gas chromatography analysis. This method offers a safer alternative to traditional methods and is applicable for analyzing various herbicides (A. Ranz et al., 2008).

5. Antitumor Applications

  • Some benzophenone analogues synthesized from methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate exhibit potent anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells, suggesting potential clinical applications (B. T. Prabhakar et al., 2006).

properties

IUPAC Name

methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-11(9-12-3-5-13(16)6-4-12)15(20)18(8-7-17)10-14(19)21-2/h3-6,9H,8,10H2,1-2H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMHHGPGBICAFP-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[3-(4-chlorophenyl)-N-(cyanomethyl)-2-methylprop-2-enamido]acetate

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